Cas no 1856381-63-9 (benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate)

Benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate is a synthetic carbamate derivative with applications in organic synthesis and pharmaceutical research. The compound features a benzyl-protected carbamate group attached to a substituted phenol ring, offering reactivity for further functionalization. Its structural components—hydroxy and methoxy substituents—enhance solubility and provide sites for selective modifications, making it valuable in intermediate synthesis. The benzyl group facilitates deprotection under mild conditions, enabling controlled transformations. This compound is particularly useful in the development of bioactive molecules, where its stability and versatile reactivity support complex synthetic pathways. High purity and well-defined properties ensure reproducibility in research applications.
benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate structure
1856381-63-9 structure
商品名:benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
CAS番号:1856381-63-9
MF:C15H15NO4
メガワット:273.283904314041
CID:6387887
PubChem ID:22048545

benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-4605042
    • 1856381-63-9
    • benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
    • SCHEMBL3038608
    • インチ: 1S/C15H15NO4/c1-19-14-8-7-12(9-13(14)17)16-15(18)20-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H,16,18)
    • InChIKey: GAIZNRUAAWEQHV-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(=C(C=1)O)OC)=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 273.10010796g/mol
  • どういたいしつりょう: 273.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4605042-0.05g
benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
1856381-63-9
0.05g
$323.0 2023-05-24
Enamine
EN300-4605042-10.0g
benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
1856381-63-9
10g
$1654.0 2023-05-24
Enamine
EN300-4605042-0.25g
benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
1856381-63-9
0.25g
$354.0 2023-05-24
Enamine
EN300-4605042-2.5g
benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
1856381-63-9
2.5g
$754.0 2023-05-24
Enamine
EN300-4605042-0.5g
benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
1856381-63-9
0.5g
$370.0 2023-05-24
Enamine
EN300-4605042-1.0g
benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
1856381-63-9
1g
$385.0 2023-05-24
Enamine
EN300-4605042-0.1g
benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
1856381-63-9
0.1g
$339.0 2023-05-24
Enamine
EN300-4605042-5.0g
benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate
1856381-63-9
5g
$1115.0 2023-05-24

benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate 関連文献

benzyl N-(3-hydroxy-4-methoxyphenyl)carbamateに関する追加情報

Benzyl N-(3-Hydroxy-4-Methoxyphenyl)Carbamate: A Comprehensive Overview

Benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate, also known by its CAS number 1856381-63-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug development, particularly in the context of its bioactive properties. The structure of this compound is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a phenolic ring substituted with hydroxy and methoxy groups. These functional groups contribute to the compound's unique chemical properties and biological activity.

Recent studies have highlighted the importance of benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate in the development of novel therapeutic agents. The hydroxy and methoxy substituents on the phenolic ring are known to enhance the compound's solubility and bioavailability, making it an attractive candidate for drug delivery systems. Furthermore, the carbamate group is known to exhibit anti-inflammatory and analgesic properties, which have been validated in preclinical models.

The synthesis of benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate involves a multi-step process that typically begins with the preparation of the phenolic precursor. This precursor is then subjected to carbamate formation via reaction with benzyl chloroformate or other suitable reagents. The reaction conditions, including temperature and pH, play a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

In terms of applications, benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate has shown promise in the treatment of inflammatory diseases, such as arthritis and neuroinflammation. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines and modulate immune responses. Additionally, this compound has been investigated for its potential anti-cancer properties, with studies indicating its ability to induce apoptosis in cancer cells while sparing normal cells.

One of the most exciting developments in recent research is the exploration of benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate as a potential neuroprotective agent. Studies have shown that this compound can mitigate oxidative stress and reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings underscore its potential as a therapeutic agent for conditions characterized by oxidative stress and inflammation.

The pharmacokinetic profile of benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate has also been a focus of recent investigations. Studies in animal models have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to cross the blood-brain barrier suggests that it may be particularly effective in treating central nervous system disorders.

In conclusion, benzyl N-(3-hydroxy-4-methoxyphenyl)carbamate represents a promising compound with diverse applications in drug discovery and development. Its unique chemical structure, combined with its bioactive properties, makes it an attractive candidate for addressing unmet medical needs. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing therapeutic interventions across various disease states.

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